molecular formula C20H15FN4O B2817990 4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1019163-56-4

4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B2817990
CAS No.: 1019163-56-4
M. Wt: 346.365
InChI Key: LCWHEHDLXYFWLI-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fluorophenyl and a methylphenyl group, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the fluorophenyl and methylphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carbaldehyde group via oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromophenyl)amino-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
  • 4-(3-Chlorophenyl)amino-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
  • 4-(3-Methylphenyl)amino-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Uniqueness

The presence of the fluorophenyl group in 4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its bromophenyl, chlorophenyl, and methylphenyl analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(3-fluoroanilino)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c1-13-5-7-14(8-6-13)18-17(12-26)19-20(22-9-10-25(19)24-18)23-16-4-2-3-15(21)11-16/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWHEHDLXYFWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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